molecular formula C23H24FN5O2 B2642222 2-(4-fluorophenyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide CAS No. 1251688-79-5

2-(4-fluorophenyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

Cat. No.: B2642222
CAS No.: 1251688-79-5
M. Wt: 421.476
InChI Key: ALQMHZRUZHSMNI-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C23H24FN5O2 and its molecular weight is 421.476. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

Compounds containing a 1,2,4-triazole ring system, such as 2-(4-fluorophenyl)-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide, have been a focal point of pharmaceutical research due to their broad range of biological activities. These activities include anti-inflammatory, antibacterial, antifungal, and antitubercular properties. The synthesis of such compounds involves complex chemical reactions, with their structures being confirmed by various spectroscopic methods such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis. The compounds are then screened for their biological activities through in-vitro tests, highlighting their potential in medicinal applications (MahyavanshiJyotindra et al., 2011).

Antimicrobial Applications

A variety of 1,2,4-triazole-based compounds have been synthesized and extensively evaluated for their antimicrobial properties. These compounds show significant activity against a range of microbial strains, indicating their potential as effective antimicrobial agents. The structure-activity relationship (SAR) of these compounds is meticulously studied to understand the molecular basis of their activity, enhancing the development of more potent and selective antimicrobial drugs (Abbady, 2014).

Tyrosinase Inhibition and Melanogenesis

Research has identified specific 1,2,4-triazole based compounds as potent inhibitors of mushroom tyrosinase, an enzyme critical in the process of melanin synthesis. This inhibition suggests a potential application in treating hyperpigmentation disorders and in the cosmetic industry for skin lightening products. Molecular docking studies have further elucidated the interaction of these compounds with the active site of tyrosinase, paving the way for the design of new drugs targeting melanogenesis (Hassan et al., 2022).

Antitumor and Anticancer Applications

The synthesized 1,2,4-triazole derivatives have also shown promising results in the inhibition of various cancer cell lines. These studies reveal the potential of these compounds in the development of novel anticancer therapies. The inhibitory effects of these compounds on different cell lines are investigated, providing insights into their mechanism of action and efficacy in combating cancer (Albratty et al., 2017).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c1-16-2-8-20(9-3-16)29-15-21(26-27-29)23(31)28-12-10-19(11-13-28)25-22(30)14-17-4-6-18(24)7-5-17/h2-9,15,19H,10-14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQMHZRUZHSMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.